molecular formula C11H10BrNO2 B1343157 3-(5-bromo-1H-indol-3-yl)propanoic acid CAS No. 54904-23-3

3-(5-bromo-1H-indol-3-yl)propanoic acid

Cat. No. B1343157
Key on ui cas rn: 54904-23-3
M. Wt: 268.11 g/mol
InChI Key: DRCUGRYTGTWNRN-UHFFFAOYSA-N
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Patent
US08367828B2

Procedure details

The 5-bromoindole-3-propionic acid 87 (4.0 g, 14.91 mmol) was dissolved in methanol (MeOH, 100 mL) and Trimethylsilyl chloride (TMSCl, 33.0 mL, 32.8 mmol, 1.0 M in CH2Cl2) was added dropwise The mixture was stirred for 24 hours, followed by refluxing for 1 hour. The reaction was allowed to cool to room temperature and the solvent was evaporated to ester as a white solid, (M+1=284).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][CH2:12][C:13]([OH:15])=[O:14].[CH3:16][Si](Cl)(C)C>CO>[CH3:16][O:14][C:13](=[O:15])[CH2:12][CH2:11][C:5]1[C:4]2[C:8](=[CH:9][CH:10]=[C:2]([Br:1])[CH:3]=2)[NH:7][CH:6]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=C2C(=CNC2=CC1)CCC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
C[Si](C)(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to ester as a white solid, (M+1=284)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
COC(CCC1=CNC2=CC=C(C=C12)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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